(5-Amino-6-ethoxypyridin-3-yl)boronic acid
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Overview
Description
“(5-Amino-6-ethoxypyridin-3-yl)boronic acid” is a specialty chemical . It is not intended for human or veterinary use and is used for research purposes only. The CAS number for this compound is 1309982-25-9 .
Synthesis Analysis
The synthesis of boronic acids like “(5-Amino-6-ethoxypyridin-3-yl)boronic acid” often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A detailed investigation of boron-catalysed amidation reactions has been carried out, studying the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid .
Molecular Structure Analysis
The molecular formula of “(5-Amino-6-ethoxypyridin-3-yl)boronic acid” is C7H11BN2O3. The molecular weight of this compound is 181.986.
Chemical Reactions Analysis
Boronic acids, including “(5-Amino-6-ethoxypyridin-3-yl)boronic acid”, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
Physical And Chemical Properties Analysis
Boronic acids, including “(5-Amino-6-ethoxypyridin-3-yl)boronic acid”, contain two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity in comparison to boronic acids . From a structural point of view, it has been shown that borinic acids can exist as a monomer, dimer, or cyclic trimer, in solution or the solid state, depending on the substitution pattern of the R group .
Scientific Research Applications
Boronic acids, including “(5-Amino-6-ethoxypyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:
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Sensing Applications
- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- These sensing applications can be homogeneous assays or heterogeneous detection .
- Detection can be at the interface of the sensing material or within the bulk sample .
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Biological Labelling, Protein Manipulation, and Modification
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Separation Technologies
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Development of Therapeutics
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Synthetic Intermediates
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Green Compounds
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Polymerase-Catalyzed Incorporation
- Boronic acids, including “(5-Amino-6-ethoxypyridin-3-yl)boronic acid”, can be incorporated into DNA through polymerase-catalyzed reactions .
- This allows for enhanced recognition of carbohydrate moieties, which contain many hydroxyl groups .
- Such boronic acids allow DNA to be used in sensing applications without the need for an additional reporting unit .
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Design of Chemosensors for Carbohydrates
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Interference in Signaling Pathways and Enzyme Inhibition
- Boronic acids can be used in cell delivery systems .
- This is due to their ability to form reversible covalent bonds with biological molecules .
Future Directions
Boronic acids, including “(5-Amino-6-ethoxypyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The future of glucose sensing strategies, which need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences, is also being explored .
properties
IUPAC Name |
(5-amino-6-ethoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFQCTDBDVMTIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC)N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694440 |
Source
|
Record name | (5-Amino-6-ethoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-6-ethoxypyridin-3-yl)boronic acid | |
CAS RN |
1309982-25-9 |
Source
|
Record name | (5-Amino-6-ethoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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